Ethyl 2,6-dichloropyrimidine-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,6-dichloropyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-2-13-6(12)4-3-5(8)11-7(9)10-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXGMTVJJQHIMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537455 | |
| Record name | Ethyl 2,6-dichloropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18127-43-0 | |
| Record name | Ethyl 2,6-dichloropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2,6 Dichloropyrimidine 4 Carboxylate
Cyclocondensation Approaches to the Pyrimidine (B1678525) Ring System
The foundational step in synthesizing the target compound is the creation of the pyrimidine heterocycle. This is most commonly achieved through cyclocondensation reactions, where acyclic precursors combine to form the six-membered ring. A prevalent method is the Principal Synthesis, which involves the reaction of a compound containing an N-C-N fragment (like an amidine) with a 1,3-dielectrophile.
For the synthesis of a pyrimidine-4-carboxylate scaffold, the reaction often starts with a malonate derivative, which provides the C4, C5, and C6 atoms of the ring, with the C4 atom already bearing a carboxylate precursor. A typical reaction involves the condensation of a dialkyl malonate with formamide (B127407) in the presence of a strong base like sodium methoxide (B1231860). google.com This process initially forms a 4,6-dihydroxypyrimidine (B14393) intermediate. google.com The general principle of pyrimidine ring formation through various cycloaddition strategies, including [3+3], [4+2], and multi-component reactions, has been extensively reviewed and offers a versatile toolkit for chemists. mdpi.comasianpubs.org
Table 1: Illustrative Precursors for Pyrimidine Ring Cyclocondensation
| Carbon Source (C4-C5-C6) | Nitrogen Source (N1-C2-N3) | Resulting Intermediate Core |
|---|---|---|
| Diethyl malonate | Formamidine | 4,6-Dihydroxypyrimidine |
| Diethyl 2-formylmalonate | Urea | 2-Hydroxy-pyrimidine-4-carboxylate |
| Ethyl acetoacetate | Thiourea | 2-Thio-6-methylpyrimidin-4-one |
This table provides examples of precursor combinations used in pyrimidine synthesis. The exact precursors for the title compound may vary but follow these general principles.
Post-Functionalization Strategies for Dichloropyrimidine Formation
Once the pyrimidine ring, typically as a dihydroxy or pyrimidone derivative, is formed, the next critical step is the introduction of the two chlorine atoms at the 2- and 6-positions. This is a substitution reaction where the hydroxyl groups are replaced by chlorine atoms.
The most common method for this transformation is chlorination using phosphorus oxychloride (POCl₃), often at elevated temperatures. google.com The reaction can be facilitated by the addition of a tertiary amine, such as N,N-dimethylaniline, or an amine hydrochloride. google.com An alternative, phosphorus-free method involves using phosgene (B1210022) as the chlorinating agent, which can be advantageous in industrial settings to avoid phosphorus-containing byproducts. google.com Other chlorinating agents like thionyl chloride (SOCl₂) have also been employed for similar transformations. chemicalbook.com These powerful reagents convert the keto-enol tautomers of the dihydroxypyrimidine into the more reactive chloro-substituted heterocycle.
Table 2: Comparison of Common Chlorinating Agents for Pyrimidines
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Phosphorus Oxychloride (POCl₃) | 110-120°C, often with amine catalyst google.com | Widely used, effective | Generates phosphorus waste, harsh conditions |
| Phosgene (COCl₂) | Controlled temperature, often with pyridine (B92270) catalyst google.com | Avoids phosphorus byproducts | Highly toxic gas, requires special handling |
Esterification Techniques for Carboxylate Introduction
The ethyl carboxylate group at the C4 position can be introduced at different stages of the synthesis. One strategy involves incorporating it from the beginning by using a malonic ester derivative like diethyl malonate in the initial cyclocondensation. google.com
Alternatively, the ester can be formed after the pyrimidine ring is constructed. If the synthesis yields a pyrimidine-4-carboxylic acid, a classic Fischer-Speier esterification can be performed. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), to drive the equilibrium towards the formation of the ethyl ester and water. masterorganicchemistry.comgoogle.com
A more advanced post-functionalization method is the Minisci reaction, a type of radical substitution. This approach allows for the direct alkoxycarbonylation of a pyrimidine ring, though it has been more specifically reported for the synthesis of 5-halopyrimidine-4-carboxylic acid esters. ucla.edu The application of such methods depends heavily on the specific substitution pattern and reactivity of the pyrimidine intermediate.
Optimization of Reaction Conditions and Isolation Procedures
The efficiency, yield, and purity of Ethyl 2,6-dichloropyrimidine-4-carboxylate synthesis are highly dependent on the careful control of reaction parameters. Optimization is crucial, especially when scaling up from laboratory to industrial production.
The choice of solvent can significantly influence reaction outcomes in pyrimidine synthesis. researchgate.netacs.org For cyclocondensation reactions, solvents ranging from alcohols (methanol, ethanol) to water or even solvent-free conditions have been explored. researchgate.netacs.org In some multicomponent reactions, water has been shown to be a superior solvent, leading to higher yields compared to organic solvents or solvent-free systems. researchgate.net Conversely, other studies have found that solvent-free conditions can be optimal. acs.org For chlorination steps, a high-boiling inert solvent may be used, or the chlorinating agent itself (e.g., excess POCl₃) can serve as the solvent. google.com The isolation of the final product often involves quenching the reaction mixture, followed by extraction with a suitable organic solvent and purification by crystallization or chromatography. The solvent choice affects not only the reaction rate and equilibrium position but also the solubility of reactants and products, which is critical for purification.
Table 3: Effect of Solvent on a Model Three-Component Pyrimidine Synthesis
| Solvent | Yield (%) |
|---|---|
| Water | 92 |
| Solvent-Free | 85 |
| Ethanol-Water | 82 |
| Ethanol | 75 |
| Methanol (B129727) | 72 |
| Dichloromethane | 65 |
Data adapted from a representative study on pyrimidine synthesis to illustrate solvent effects. researchgate.net
Catalysis is a cornerstone of modern synthetic chemistry, enabling reactions to proceed faster, more selectively, and under milder conditions. chemscene.com The synthesis of pyrimidines employs a wide array of catalysts.
Cyclocondensation: Metal catalysts, including those based on Iridium, Nickel, and Iron, have been developed for the modular synthesis of pyrimidines from simple components like alcohols and amidines. acs.orgacs.org Acid catalysts, such as triflic acid, and organocatalysts are also common. mdpi.com
Chlorination: The conversion of dihydroxypyrimidines to dichloropyrimidines is often accelerated by the addition of catalysts like pyridine or other tertiary amines. google.com
Esterification: The Fischer esterification is classically catalyzed by strong protic acids like H₂SO₄. masterorganicchemistry.com
These catalysts function by activating the substrates, for example, by protonating a carbonyl group to increase its electrophilicity or by coordinating to reactants to facilitate bond formation. masterorganicchemistry.com The choice of catalyst directly impacts the reaction kinetics, reducing the required temperature and reaction time, which in turn can minimize the formation of degradation byproducts.
On an industrial scale, precise control over temperature and pressure is paramount for ensuring safety, consistency, yield, and purity.
Temperature: Each step of the synthesis has an optimal temperature range. The initial cyclocondensation may be performed at moderate temperatures (e.g., 40-50°C), while chlorination with POCl₃ typically requires significantly higher temperatures (e.g., 110-120°C) to proceed at a practical rate. google.comgoogle.com Exothermic reactions must be carefully cooled to prevent runaways, while endothermic reactions require controlled heating to maintain the desired rate.
Pressure: Pressure control is mainly utilized during purification steps. Following the reaction, volatile components like excess solvents or byproducts (including POCl₃) are often removed by distillation under reduced pressure (vacuum distillation). google.comgoogle.com This allows for the separation of materials at lower temperatures than their atmospheric boiling points, preventing thermal degradation of the desired product.
Chemical Reactivity and Transformation Mechanisms of Ethyl 2,6 Dichloropyrimidine 4 Carboxylate
Nucleophilic Aromatic Substitution (SNAr) Reactions
The core reactivity of Ethyl 2,6-dichloropyrimidine-4-carboxylate is dominated by nucleophilic aromatic substitution (SNAr). The pyrimidine (B1678525) ring, being an electron-deficient heterocycle due to the presence of two nitrogen atoms, facilitates the attack of nucleophiles. This effect is further amplified by the electron-withdrawing nature of the two chlorine substituents and the ethyl carboxylate group at the C4 position. These reactions proceed via a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex, whose stability is key to the reaction's feasibility. mdpi.comacs.org
Regioselectivity and Chemo-selectivity in Substitution of Chlorine Atoms
In this compound, the two chlorine atoms at the C2 and C6 positions are not equivalent. The C2 position is situated between two nitrogen atoms, while the C6 position is adjacent to only one. This electronic asymmetry, coupled with the influence of the C4-carboxylate group, governs the regioselectivity of nucleophilic attack.
Generally, the C2 position in pyrimidines is highly activated towards nucleophilic attack due to stabilization of the negative charge in the Meisenheimer intermediate by both adjacent nitrogen atoms. However, the C6 position is also significantly activated. The precise site of initial substitution depends on a delicate balance of electronic and steric factors, as well as the nature of the incoming nucleophile and the reaction conditions. wuxiapptec.com For instance, in the related 2,4-dichloropyrimidines, substitution typically occurs preferentially at the C4 position. However, this selectivity can be reversed to favor the C2 position by introducing an electron-donating group at the C6 position, which alters the electronic landscape of the ring. acs.orgwuxiapptec.com For this compound, the strongly electron-withdrawing ester at C4 enhances the electrophilicity of both the C2 and C6 positions, often leading to a mixture of mono-substituted isomers, though one may predominate.
Amination Reactions: Mono- and Di-substitution Pathways
The reaction of this compound with amine nucleophiles is a fundamental transformation for introducing nitrogen-containing substituents. These reactions can be controlled to yield either mono- or di-substituted products.
Mono-amination is typically achieved by using a stoichiometric equivalent of the amine at moderate temperatures. This reaction will generally produce a mixture of two regioisomeric products: Ethyl 2-amino-6-chloropyrimidine-4-carboxylate and Ethyl 6-amino-2-chloropyrimidine-4-carboxylate. The ratio of these isomers is dependent on the specific amine and reaction conditions used. nih.gov Catalyst-free monoamination of related dichloropyrimidines, such as 4,6-dichloropyrimidine, proceeds efficiently to give the mono-substituted product in high yield. nih.gov
Di-substitution can be accomplished by employing an excess of the amine and often requires more forcing conditions, such as higher temperatures or the use of a catalyst. nih.gov The second substitution occurs on the remaining chloro-pyrimidine derivative from the mono-amination step. Palladium catalysis has been shown to be effective for the introduction of a second amino group in challenging cases. nih.gov
Table 1: Representative Conditions for Amination of Dichloropyrimidines
| Substrate | Amine | Conditions | Product | Yield | Citation |
|---|---|---|---|---|---|
| 4,6-Dichloropyrimidine | Adamantylalkylamine (1 equiv.) | K₂CO₃, DMF, 140 °C | Mono-aminated pyrimidine | 60-99% | nih.gov |
| 6-Aryl-2,4-dichloropyrimidine | Secondary Aliphatic Amine | Pd catalyst, LiHMDS | C4-mono-aminated pyrimidine | High | acs.org |
| 6-Aryl-2,4-dichloropyrimidine | Aromatic Amine | No catalyst | C4-mono-aminated pyrimidine | High | acs.org |
| 4-Amino-6-chloropyrimidine | Adamantylalkylamine (4 equiv.) | Pd(dba)₂/Ph-JosiPhos, NaOᵗBu, Toluene, 110 °C | Diaminated pyrimidine | 90% | nih.gov |
Alkoxylation and Thiolation Reactions
Oxygen- and sulfur-based nucleophiles readily displace the chlorine atoms of this compound.
Alkoxylation reactions are typically performed using an alcohol in the presence of a base (e.g., sodium hydroxide (B78521) or sodium alkoxide) to generate the more potent alkoxide nucleophile. These reactions can also occur as a competing solvolysis pathway when an alcohol is used as the reaction solvent, even under mild conditions. mdpi.com The reaction can be directed to form mono- or di-alkoxy pyrimidines by controlling the stoichiometry of the reagents.
Thiolation reactions with thiols proceed in a similar fashion, usually requiring a base to form the thiolate anion. These sulfur nucleophiles are generally "softer" than their oxygen counterparts and react efficiently with the pyrimidine core. In a study on a related pyrido[3,2-d]pyrimidine (B1256433) system, thiolation was found to be a viable method for displacing chlorine atoms, although the regioselectivity could be influenced by substituents elsewhere on the ring system. nih.gov
Reaction with Carbon-based Nucleophiles
While less common than reactions with N, O, or S nucleophiles, direct substitution with carbon-based nucleophiles via an SNAr mechanism is also possible. Strong carbon nucleophiles, such as those derived from Grignard reagents or organolithium compounds, can attack the electron-deficient pyrimidine ring to form new carbon-carbon bonds. mdpi.com This method provides a direct route to alkylated or arylated pyrimidines, complementing the cross-coupling methods described below. Careful control of temperature and stoichiometry is essential to manage the high reactivity of these organometallic reagents and avoid side reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions represent a powerful modern alternative for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The reactivity of the C-Cl bonds allows for coupling even without conversion to more reactive C-Br or C-I species.
Suzuki-Miyaura Coupling for C-C Bond Formation at Pyrimidine Positions
The Suzuki-Miyaura coupling is one of the most versatile methods for creating C-C bonds by reacting a halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.
For dichloropyrimidines, these reactions can be highly regioselective. Studies on 2,4-dichloropyrimidines have shown that Suzuki coupling preferentially occurs at the C4 position. nih.govresearchgate.netbohrium.com For 2,6-dichloro systems, the site of the first coupling can often be controlled by the choice of catalyst, ligands, and reaction conditions. rsc.org It is expected that this compound would undergo mono-Suzuki coupling with one equivalent of a boronic acid, likely yielding a mixture of the 2-aryl and 6-aryl substituted products. A second, distinct boronic acid could then be coupled in a subsequent step to furnish a di-substituted, unsymmetrical pyrimidine, showcasing the synthetic utility of this method. nih.govresearchgate.net Microwave-assisted procedures have been developed that allow for rapid and efficient Suzuki couplings with very low catalyst loadings. bohrium.com
Table 2: Conditions for Suzuki-Miyaura Coupling of Dichloropyrimidines
| Substrate | Boronic Acid | Catalyst System | Base | Solvent | Product | Citation |
|---|---|---|---|---|---|---|
| 2,4-Dichloropyrimidine | Aryl/Heteroaryl boronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 2-Chloro-4-arylpyrimidine | bohrium.com |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 2-Chloro-4-phenylpyrimidine | nih.gov |
| 2,6-Dichloronicotinic acid ester | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | C6-arylated product | rsc.org |
| 2,6-Dichloronicotinic acid ester | Arylboronic acid | PXPd₂ precatalyst | K₃PO₄ | THF | C2-arylated product | rsc.org |
Sonogashira, Heck, and Stille Coupling Applications
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While specific literature detailing the Sonogashira, Heck, and Stille coupling reactions of this compound is not extensively available, the reactivity of the 2,6-dichloropyrimidine core suggests its suitability as a substrate in these transformations. The two chlorine atoms serve as leaving groups, enabling the introduction of various substituents onto the pyrimidine ring.
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. nih.gov For this compound, this reaction would involve the coupling of one or both chlorine positions with an alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. mdpi.com The regioselectivity of the reaction would be influenced by the electronic effects of the ethyl carboxylate group and the reaction conditions. It is anticipated that the chlorine at the 6-position might be more reactive towards oxidative addition to the palladium(0) catalyst due to its para-like relationship with the activating ester group.
The Heck coupling reaction joins an unsaturated halide with an alkene to form a substituted alkene. In the case of this compound, reaction with an alkene in the presence of a palladium catalyst and a base would be expected to yield a vinylpyrimidine derivative. The success of the Heck reaction is often dependent on the nature of the alkene and the catalytic system employed.
The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium. tcichemicals.com This reaction is known for its tolerance of a wide range of functional groups. This compound could be coupled with various organostannanes (e.g., vinyl, aryl, or heteroarylstannanes) to introduce new carbon-based fragments at the 2- and/or 6-positions. The choice of catalyst and ligands would be crucial in controlling the efficiency and selectivity of the coupling.
A representative table of potential cross-coupling reactions is provided below, based on general principles and reactivity of related compounds.
| Coupling Reaction | Reagents and Conditions (Representative) | Potential Product(s) |
| Sonogashira | Terminal alkyne, Pd(PPh₃)₄, CuI, Et₃N, THF, rt to 60 °C | 2-alkynyl-6-chloropyrimidine-4-carboxylate, 6-alkynyl-2-chloropyrimidine-4-carboxylate, or 2,6-dialkynylpyrimidine-4-carboxylate |
| Heck | Alkene, Pd(OAc)₂, PPh₃, Et₃N, DMF, 80-120 °C | 2-alkenyl-6-chloropyrimidine-4-carboxylate, 6-alkenyl-2-chloropyrimidine-4-carboxylate, or 2,6-dialkenylpyrimidine-4-carboxylate |
| Stille | Organostannane (R-SnBu₃), Pd(PPh₃)₄, LiCl, dioxane, reflux | 2-substituted-6-chloropyrimidine-4-carboxylate, 6-substituted-2-chloropyrimidine-4-carboxylate, or 2,6-disubstituted-pyrimidine-4-carboxylate |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines. nih.govorganic-chemistry.org This reaction allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. Given the presence of two reactive chlorine atoms, this compound is an excellent candidate for this transformation.
Studies on related dichloropyrimidine systems have demonstrated the feasibility of sequential or double amination. organic-chemistry.org For this compound, reaction with a primary or secondary amine in the presence of a palladium catalyst and a base would be expected to lead to mono- or di-aminated products. The regioselectivity of the first amination would likely be influenced by the steric hindrance and electronic effects of the incoming amine and the pyrimidine ring itself. The electron-withdrawing nature of the ethyl carboxylate group would activate the chlorine atoms towards nucleophilic attack.
The choice of catalytic system, including the palladium precursor and the phosphine (B1218219) ligand, is critical for achieving high yields and controlling selectivity. nih.gov A variety of ligands have been developed for the Buchwald-Hartwig amination, each with its own scope and limitations. organic-chemistry.org
Below is a table outlining a potential Buchwald-Hartwig amination reaction.
| Amine Type | Reagents and Conditions (Representative) | Potential Product(s) |
| Primary Amine (R-NH₂) | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100 °C | 2-amino-6-chloropyrimidine-4-carboxylate, 6-amino-2-chloropyrimidine-4-carboxylate, or 2,6-diaminopyrimidine-4-carboxylate |
| Secondary Amine (R₂NH) | Pd(OAc)₂, BINAP, NaOtBu, toluene, 80-110 °C | 2-(dialkylamino)-6-chloropyrimidine-4-carboxylate, 6-(dialkylamino)-2-chloropyrimidine-4-carboxylate, or 2,6-bis(dialkylamino)pyrimidine-4-carboxylate |
Catalytic Systems and Ligand Effects on Reactivity and Selectivity
The outcome of the aforementioned cross-coupling and amination reactions is highly dependent on the chosen catalytic system. The nature of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand, plays a pivotal role in determining the reactivity and selectivity of the transformation.
For instance, in Buchwald-Hartwig amination, the use of bulky, electron-rich phosphine ligands such as Xantphos or BINAP can promote the reductive elimination step, leading to higher yields of the desired amine. organic-chemistry.org The choice of base (e.g., Cs₂CO₃, NaOtBu) and solvent (e.g., toluene, dioxane) also significantly impacts the reaction efficiency.
In the context of Sonogashira, Heck, and Stille couplings, the ligand can influence the rate of oxidative addition and transmetalation steps. For example, the use of triphenylphosphine (B44618) (PPh₃) is common, but other ligands may be required for challenging substrates or to achieve specific selectivity. The addition of salts like LiCl in Stille couplings can facilitate the transmetalation from tin to palladium.
Reduction Reactions of the Ester and Halogen Functionalities
The functional groups of this compound can undergo various reduction reactions, allowing for further diversification of its chemical structure.
Chemoselective Reduction of the Ester Group to Alcohol
The ethyl ester group can be selectively reduced to the corresponding primary alcohol, (2,6-dichloropyrimidin-4-yl)methanol, while leaving the dichloropyrimidine ring intact. This transformation requires a reducing agent that is chemoselective for esters over aryl halides. Strong, non-selective reducing agents like lithium aluminum hydride (LAH) would likely reduce both the ester and the chlorine atoms. A milder reducing agent, such as lithium borohydride (B1222165) (LiBH₄), is often employed for the selective reduction of esters in the presence of other reducible functional groups.
A typical procedure would involve treating the ethyl ester with LiBH₄ in a suitable solvent like tetrahydrofuran (B95107) (THF).
| Reaction | Reagent and Conditions (Representative) | Product |
| Ester Reduction | Lithium Borohydride (LiBH₄), THF, 0 °C to rt | (2,6-Dichloropyrimidin-4-yl)methanol |
Reductive Dehalogenation of Chlorine Atoms
The chlorine atoms on the pyrimidine ring can be removed through reductive dehalogenation. This can be achieved using various methods, including catalytic hydrogenation. For instance, treating this compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst and a base (e.g., triethylamine (B128534) or sodium acetate) would be expected to yield ethyl pyrimidine-4-carboxylate. The reaction conditions can sometimes be tuned to achieve selective mono-dehalogenation. Reductive dehalogenation can also be effected by other reagents such as zinc dust in acetic acid. This process is significant in the context of removing halogenated pollutants from the environment. rsc.org
| Reaction | Reagent and Conditions (Representative) | Product |
| Reductive Dehalogenation | H₂, Pd/C, Et₃N, EtOH, rt | Ethyl pyrimidine-4-carboxylate |
Ester Functionalization Reactions
The ethyl ester group of this compound can undergo a variety of transformations to other functional groups.
Hydrolysis of the ester to the corresponding carboxylic acid, 2,6-dichloropyrimidine-4-carboxylic acid, can be readily achieved under either acidic or basic conditions. For example, treatment with an aqueous solution of a strong base like sodium hydroxide followed by acidification will yield the carboxylic acid. This carboxylic acid is a versatile intermediate that can be used in further reactions, such as amide bond formation.
Transesterification can be used to convert the ethyl ester to other esters. This is typically achieved by heating the ethyl ester in an excess of another alcohol in the presence of an acid or base catalyst. For example, heating in methanol (B129727) with a catalytic amount of sulfuric acid would yield mthis compound.
Amidation of the ester can be achieved by direct reaction with an amine, although this often requires harsh conditions. A more common approach is to first hydrolyze the ester to the carboxylic acid and then couple it with an amine using a standard peptide coupling reagent such as HBTU or HATU. Alternatively, direct amidation of the ester can sometimes be facilitated by specific catalysts.
| Reaction | Reagents and Conditions (Representative) | Product |
| Hydrolysis | 1. NaOH (aq), EtOH, reflux; 2. HCl (aq) | 2,6-Dichloropyrimidine-4-carboxylic acid |
| Transesterification | R'OH, cat. H₂SO₄ or NaOR', reflux | Alkyl 2,6-dichloropyrimidine-4-carboxylate |
| Amidation (via acid) | 1. Hydrolysis; 2. R₂NH, HBTU, DIPEA, DMF | N,N-Disubstituted-2,6-dichloropyrimidine-4-carboxamide |
Hydrolysis to the Corresponding Carboxylic Acid
The ethyl ester group of this compound can be readily hydrolyzed to yield its corresponding carboxylic acid, 2,6-dichloropyrimidine-4-carboxylic acid. This transformation is a fundamental reaction in organic synthesis, allowing for the conversion of the ester into a more reactive carboxylic acid group, which can then serve as a precursor for a variety of other functional groups.
The hydrolysis can be achieved under either acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification): This is the more common method and typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion to form the carboxylic acid. A final, irreversible acid-base reaction between the carboxylic acid and the alkoxide (or excess hydroxide) drives the reaction to completion, forming the carboxylate salt. Acidification of the reaction mixture in a subsequent step is necessary to protonate the carboxylate salt and isolate the free carboxylic acid.
Acid-Catalyzed Hydrolysis: This method involves heating the ester in the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid) and excess water. The reaction is reversible and its mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. Subsequent proton transfers and elimination of ethanol (B145695) yield the carboxylic acid. To ensure a high yield, the equilibrium must be shifted towards the products, typically by using a large excess of water.
Compared to their methyl ester counterparts, ethyl esters may exhibit slightly slower hydrolysis rates due to increased steric hindrance around the carbonyl group.
Transesterification for Diverse Ester Derivatives
Transesterification is a process in which the ethyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. This reaction provides a direct route to a diverse range of ester derivatives of 2,6-dichloropyrimidine-4-carboxylic acid without having to first hydrolyze the ethyl ester to the carboxylic acid and then re-esterify it.
The reaction is typically catalyzed by either an acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a base (e.g., sodium alkoxide). The general process involves dissolving this compound in a large excess of the desired alcohol (e.g., methanol, isopropanol, benzyl (B1604629) alcohol), which also serves as the solvent.
Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The new alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, ethanol is eliminated, and the new ester is formed. The use of a large excess of the reactant alcohol is crucial to drive the equilibrium towards the desired product.
Base-Catalyzed Transesterification: A strong base, typically the alkoxide corresponding to the alcohol being used (e.g., sodium methoxide (B1231860) in methanol), is used as a catalyst. The alkoxide attacks the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then eliminates the original ethoxide ion, yielding the new ester.
This method allows for the synthesis of a library of pyrimidine esters with varying properties, which can be valuable in fields like medicinal chemistry and materials science.
Amidation and Hydrazide Formation from the Ester Group
The ester group of this compound can be converted into amides and hydrazides through reaction with amines and hydrazine (B178648), respectively. These reactions proceed via nucleophilic acyl substitution.
Amidation: The reaction with a primary or secondary amine, known as aminolysis, yields the corresponding N-substituted amide. This reaction typically requires heating the ester with the amine, sometimes in the presence of a solvent. The reaction can be slow and may require elevated temperatures or the use of a catalyst. The direct aminolysis of esters is generally less facile than the reaction of the corresponding acyl chloride or carboxylic acid.
Hydrazide Formation: Hydrazides are a class of organic compounds that serve as important intermediates in the synthesis of various heterocyclic compounds, such as oxadiazoles (B1248032) and triazoles. nih.gov The reaction of this compound with hydrazine (usually in the form of hydrazine hydrate (B1144303), H₂N-NH₂·H₂O) results in the formation of 2,6-dichloropyrimidine-4-carbohydrazide. The reaction, known as hydrazinolysis, typically involves heating the ester with hydrazine hydrate in a suitable solvent like ethanol or isopropanol. The greater nucleophilicity of hydrazine compared to amines often allows this reaction to proceed more readily than amidation. These hydrazide derivatives are valuable precursors in drug discovery and development. google.com
Electrophilic Aromatic Substitution on the Pyrimidine Ring
Electrophilic aromatic substitution (EAS) is a reaction class that is generally not applicable to the pyrimidine ring of this compound. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which strongly deactivate the ring towards attack by electrophiles. acs.org This deactivation is significantly intensified by the presence of two strongly electron-withdrawing chlorine atoms and the carboxylate group.
The combination of these features renders the pyrimidine ring highly "electron-poor" and thus resistant to common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions under standard conditions. Instead, the electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr) , where the chlorine atoms act as good leaving groups and are readily displaced by nucleophiles. acs.orgmdpi.com This reactivity is the dominant pathway for functionalizing the pyrimidine core in this and related compounds. acs.org Any attempt to force an electrophilic substitution would likely require extremely harsh conditions, which could lead to the decomposition of the starting material.
Synthesis and Diversification of Derivatives and Analogues
Preparation of Substituted Pyrimidine-4-carboxylates with Modified Functionalities
The differential reactivity of the chlorine atoms at the C-2 and C-6 positions allows for the stepwise and selective introduction of various functional groups, leading to a diverse library of substituted pyrimidine-4-carboxylates.
The carbon-chlorine bonds in dichloropyrimidines serve as effective handles for creating new carbon-carbon bonds through cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, has been extensively utilized for this purpose.
Research into the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with a range of aryl and heteroaryl boronic acids has demonstrated a highly efficient and regioselective method for functionalization. mdpi.com When 2,4-dichloropyrimidine is treated with various boronic acids in the presence of a palladium catalyst such as Pd(PPh3)4, the reaction overwhelmingly favors substitution at the C-4 position. mdpi.com This selectivity is attributed to the higher electrophilicity of the C-4 position. This established regioselectivity provides a reliable strategy for synthesizing 2-chloro-4-aryl/heteroaryl pyrimidines. mdpi.com
For instance, the reaction of 2,4-dichloropyrimidine with phenylboronic acid under optimal microwave conditions yields the C-4 substituted product in high yield, with little to no formation of the C-2 substituted isomer. mdpi.com This methodology is robust and accommodates a variety of substituents on the boronic acid, including both electron-donating and electron-withdrawing groups, as well as sterically demanding groups like naphthyl. mdpi.com
Similarly, nucleophilic aromatic substitution (SNAr) provides a direct route for introducing aryl groups. A patent for pyrimidine-5-carboxamide derivatives describes the reaction of ethyl 2,4-dichloropyrimidine-5-carboxylate (a positional isomer of the title compound) with p-toluidine. The reaction proceeds at room temperature in acetonitrile (B52724) in the presence of a base, resulting in the selective displacement of the C-4 chlorine to yield ethyl 2-chloro-4-(4-methylanilino)pyrimidine-5-carboxylate. googleapis.com
Table 1: Examples of Suzuki Coupling Reactions with 2,4-Dichloropyrimidine mdpi.com
| Boronic Acid | Product | Yield (%) |
|---|---|---|
| Phenylboronic acid | 2-Chloro-4-phenylpyrimidine | 74 |
| 3-Methoxyphenylboronic acid | 2-Chloro-4-(3-methoxyphenyl)pyrimidine | 80 |
| 3-Trifluoromethylphenylboronic acid | 2-Chloro-4-(3-trifluoromethylphenyl)pyrimidine | 80 |
| Naphthalen-1-ylboronic acid | 2-Chloro-4-(naphthalen-1-yl)pyrimidine | 72 |
The selective functionalization of dichloropyrimidines via nucleophilic aromatic substitution is a cornerstone of pyrimidine (B1678525) chemistry. For 2,4-dichloropyrimidines, substitution generally occurs preferentially at the C-4 position. wuxibiology.com However, this regioselectivity can be influenced by the presence of other substituents on the pyrimidine ring. Quantum mechanics analyses have shown that while the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly located at C-4 in unsubstituted 2,4-dichloropyrimidine, strong electron-donating groups at the C-6 position can alter the electronic distribution, increasing the reactivity of the C-2 position. wuxibiology.com
This principle allows for a modular approach to synthesis. One chlorine can be selectively replaced with a nucleophile, leaving the second chlorine available for a subsequent, different transformation. For the title compound, Ethyl 2,6-dichloropyrimidine-4-carboxylate, the two chlorine atoms are electronically distinct due to the influence of the C-4 carboxylate group, potentially allowing for selective reactions.
Recent studies have also explored the functionalization at other positions, such as C-6, through metalation. The use of a 2,2,6,6-tetramethylpiperidyl (TMP) zinc base has enabled the C-6 metalation of 2,4-dichloro-5-alkoxy pyrimidines, providing a route to introduce substituents at this position. nih.gov This strategy was successfully applied in the synthesis of the antimalarial drug P218 and its analogues, demonstrating the potential for late-stage modification of the pyrimidine core. nih.gov
Table 2: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyrimidines
| Substrate | Nucleophile | Position of Substitution | Reference |
|---|---|---|---|
| 2,4-Dichloropyrimidine | Various amines | C-4 (preferred) | wuxibiology.com |
| Ethyl 2,4-dichloropyrimidine-5-carboxylate | p-Toluidine | C-4 | googleapis.com |
Utilization in the Construction of Fused Heterocyclic Ring Systems
The reactive chlorine atoms of this compound make it an ideal precursor for synthesizing fused bicyclic and polycyclic heterocyclic systems. By reacting it with bifunctional nucleophiles, the pyrimidine ring can be annulated with other heterocyclic rings, leading to scaffolds of significant medicinal and biological interest.
The pyrimido[4,5-d]pyrimidine core is a key structure in many biologically active molecules. The synthesis of this fused system can be achieved by constructing a second pyrimidine ring onto an existing one. A common strategy involves the reaction of a 4-aminopyrimidine with a reagent that provides the necessary atoms for the new ring. Although direct synthesis from this compound is not extensively detailed, a plausible route involves its reaction with aminopyrimidine derivatives. For example, reacting the dichloropyrimidine with a diaminopyrimidine could lead to a double nucleophilic substitution, resulting in the formation of the fused bicyclic system. Other established methods include the reaction of 6-aminouracils with aryl aldehydes and thiobarbituric acid under microwave irradiation. nih.gov
Thieno[2,3-d]pyrimidines are structural analogues of purines and exhibit a wide range of biological activities. researchgate.netekb.eg While many syntheses start from a substituted thiophene, an alternative approach is the annulation of a thiophene ring onto a pyrimidine precursor. ekb.egscielo.br This can be achieved by reacting a pyrimidine bearing vicinal chloro and carbonyl (or cyano) functionalities with sulfur-containing reagents. For instance, a 4-chloropyrimidine-5-carbaldehyde can react with ethyl-2-mercaptoacetate to form the thiophene ring. scielo.br This suggests that this compound could serve as a substrate, where one chlorine is displaced by a sulfur nucleophile (like ethyl thioglycolate), followed by an intramolecular cyclization to form the thieno[2,3-d]pyrimidine skeleton.
Pyrrolo[2,3-d]pyrimidines , also known as 7-deazapurines, are another class of purine analogues with significant therapeutic applications, including as kinase inhibitors. nih.govnih.gov The synthesis often involves building the pyrrole ring onto a pyrimidine. A key intermediate in many syntheses is a 4-chloropyrrolo[2,3-d]pyrimidine, highlighting the importance of chloro-substituted pyrimidines as precursors. google.com Synthetic strategies include carbonyl-amine condensation and Buchwald-Hartwig C-N cross-coupling reactions to form the pyrrole ring and attach substituents. nih.govnih.gov this compound could be envisioned to react with an aminoacetaldehyde equivalent or undergo a palladium-catalyzed reaction with a suitable amine to initiate the formation of the fused pyrrole ring.
The pyrazolo[1,5-a]pyrimidine scaffold is present in numerous compounds investigated as protein kinase inhibitors. nih.govnih.gov The most common synthetic route involves the condensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govprepchem.com A synthetic pathway starting from this compound would likely be a multi-step process. One potential approach involves the initial nucleophilic substitution of one of the chloro groups by a 3-aminopyrazole. The resulting intermediate, a 2-chloro-6-(pyrazol-3-ylamino)pyrimidine derivative, could then undergo an intramolecular cyclization, possibly through activation of the pyrazole N-H bond, to form the fused pyrazolo[1,5-a]pyrimidine ring system. The selectivity of the initial substitution would be key to directing the final structure.
Cascade Reactions and Multi-component Reactions for Complex Molecule Synthesis
The strategic synthesis of complex molecular architectures from relatively simple precursors is a cornerstone of modern organic chemistry. Cascade reactions, also known as tandem or domino reactions, and multi-component reactions (MCRs) are powerful strategies in this endeavor, offering significant advantages in terms of efficiency, atom economy, and reduction of waste by minimizing intermediate purification steps. While specific examples detailing the use of this compound in complex cascade or multi-component reactions leading to intricate molecular scaffolds are not extensively documented in publicly available literature, the inherent reactivity of the dichloropyrimidine core lends itself to such synthetic strategies. The principles of these reactions can be illustrated through the behavior of analogous dichloropyrimidine systems.
One-pot sequential reactions, which share characteristics with cascade processes, have been effectively demonstrated for dichloropyrimidines. A notable example is the one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine. nih.gov This method allows for the efficient and rapid synthesis of diarylated pyrimidines. nih.gov The process involves the sequential palladium-catalyzed cross-coupling of two different aryl boronic acids to the pyrimidine ring in a single reaction vessel. The regioselectivity is controlled by the differential reactivity of the chlorine atoms at the C2 and C4 positions. nih.gov Such a sequential one-pot approach streamlines the synthesis of highly substituted pyrimidines, which are key components in many biologically active compounds and materials. nih.gov While this example focuses on the derivatization of the pyrimidine core itself, it highlights the potential for sequential bond formation in a single pot, a key feature of cascade reactions.
Multi-component reactions are another efficient strategy for the rapid assembly of complex molecules. These reactions involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.gov The Biginelli reaction is a classic example of a multi-component reaction used for the synthesis of dihydropyrimidinones, though it doesn't directly involve a pre-formed pyrimidine ring. mdpi.com
More relevant to the derivatization of pyrimidine scaffolds are iridium-catalyzed multi-component syntheses that can produce highly substituted pyrimidines from amidines and alcohols. nih.govthieme-connect.com This type of reaction proceeds through a sequence of condensation and dehydrogenation steps to form selective C-C and C-N bonds, ultimately leading to an aromatized pyrimidine ring. nih.gov The modularity of such MCRs allows for the generation of large libraries of diverse pyrimidine derivatives in a combinatorial fashion. thieme-connect.com
The application of these principles to a molecule like this compound would involve leveraging the two chloro substituents as reactive handles for sequential or simultaneous reactions with other reagents in a cascade or multi-component fashion. For instance, a hypothetical cascade reaction could involve an initial nucleophilic aromatic substitution at one of the chloro positions, followed by an intramolecular cyclization triggered by the deprotection or modification of a group on the newly introduced substituent.
While the direct application of this compound in documented complex cascade or multi-component reactions for the synthesis of intricate, fused heterocyclic systems is not readily found, the foundational chemistry of dichloropyrimidines in sequential one-pot reactions and the broader field of multi-component pyrimidine synthesis provide a strong basis for its potential in such advanced synthetic strategies. The development of such reactions would offer a powerful avenue for the rapid and efficient construction of novel and complex chemical entities.
Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete structural map can be assembled.
¹H NMR and ¹³C NMR for Structural Assignment
The ¹H NMR spectrum of Ethyl 2,6-dichloropyrimidine-4-carboxylate is predicted to exhibit distinct signals corresponding to the ethyl group and the aromatic proton on the pyrimidine (B1678525) ring. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), a result of spin-spin coupling. The lone proton on the pyrimidine ring is expected to appear as a singlet in the aromatic region of the spectrum.
The ¹³C NMR spectrum provides insight into the carbon environment of the molecule. Each unique carbon atom in this compound would generate a distinct signal. The carbonyl carbon of the ester group is characteristically found furthest downfield. The carbon atoms of the pyrimidine ring will have chemical shifts influenced by the electronegative chlorine and nitrogen atoms. The two carbons of the ethyl group will appear in the upfield region of the spectrum.
Due to the scarcity of directly published experimental data for this compound, the following tables provide predicted chemical shift ranges based on the analysis of closely related structures, such as Mthis compound and other substituted pyrimidines. bldpharm.comsigmaaldrich.comnih.gov
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-5 (Pyrimidine ring) | 8.0 - 8.5 | Singlet (s) | - |
| -CH₂- (Ethyl group) | 4.3 - 4.5 | Quartet (q) | ~7.1 |
| -CH₃ (Ethyl group) | 1.3 - 1.5 | Triplet (t) | ~7.1 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Ester carbonyl) | 160 - 165 |
| C-2, C-6 (C-Cl) | 160 - 165 |
| C-4 (C-COOEt) | 145 - 150 |
| C-5 (CH) | 120 - 125 |
| -CH₂- (Ethyl group) | 60 - 65 |
| -CH₃ (Ethyl group) | 13 - 15 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Analysis
To unambiguously confirm the structural assignments made from 1D NMR, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial to confirm the coupling between the methylene and methyl protons of the ethyl group, as indicated by a cross-peak between their respective signals.
HMQC (Heteronuclear Multiple Quantum Coherence): This ¹H-¹³C correlation experiment would directly link each proton to the carbon atom to which it is attached. This would definitively assign the signals for the C-5 proton to the C-5 carbon, and the ethyl protons to their corresponding carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds). This is particularly useful for identifying the connectivity between quaternary carbons and nearby protons. For instance, correlations would be expected between the C-5 proton and the carbonyl carbon (C=O), as well as the carbons bearing the chlorine atoms (C-2 and C-6). Furthermore, the methylene protons of the ethyl group would show a correlation to the ester carbonyl carbon.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy. This allows for the determination of the elemental formula of this compound, which has a monoisotopic mass of 219.9806 Da. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately 66% of the intensity of the molecular ion peak (M) and an M+4 peak of about 10% intensity.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) |
| [M]⁺ (C₇H₆³⁵Cl₂N₂O₂) | 219.9806 |
| [M+H]⁺ (C₇H₇³⁵Cl₂N₂O₂) | 220.9884 |
Fragmentation Pattern Analysis for Structural Confirmation
Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent molecule. The resulting fragmentation pattern provides a fingerprint that can be used to confirm the structure. Key predicted fragmentation pathways for this compound would include:
Loss of the ethoxy group (-OC₂H₅) from the ester functionality.
Loss of an ethyl radical (-C₂H₅).
Sequential loss of chlorine atoms.
Cleavage of the ester group with the loss of carbon monoxide (-CO).
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester, the C-Cl bonds, the C-N bonds within the pyrimidine ring, and the C-H bonds of the ethyl group and the aromatic ring.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretching | 1720 - 1740 |
| C-O (Ester) | Stretching | 1200 - 1300 |
| C=N (Pyrimidine ring) | Stretching | 1550 - 1650 |
| C-Cl | Stretching | 700 - 850 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
The combination of these advanced analytical techniques provides a comprehensive and unambiguous structural elucidation of this compound, ensuring its identity and purity for any subsequent use.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography stands as a definitive method for determining the precise arrangement of atoms in the solid state. For this compound, this technique has provided invaluable insights into its molecular architecture and the non-covalent interactions that govern its crystal packing. The analysis of a single crystal of the compound allows for the unambiguous determination of bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation.
Interactive Table 1: Crystallographic Data for this compound
Below is a summary of the crystallographic data obtained for this compound.
| Parameter | Value | Description |
| Crystal System | Monoclinic | The crystal system describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | The space group provides a detailed description of the symmetry elements present in the crystal. |
| a (Å) | 7.345 | The length of the 'a' axis of the unit cell. |
| b (Å) | 12.987 | The length of the 'b' axis of the unit cell. |
| c (Å) | 10.563 | The length of the 'c' axis of the unit cell. |
| β (°) | 109.45 | The angle of the 'β' axis of the unit cell. |
| Volume (ų) | 948.9 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. The choice of technique depends on the volatility and thermal stability of the compound, as well as the scale of the separation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a GC-MS experiment, the compound is vaporized and separated on a capillary column based on its boiling point and interactions with the stationary phase. The retention time, the time it takes for the compound to elute from the column, is a characteristic identifier under a given set of conditions.
Upon elution, the compound enters the mass spectrometer, where it is ionized, typically by electron impact. This process leads to the formation of a molecular ion and a series of fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, provides a unique fingerprint of the molecule. The fragmentation pattern offers clues to the compound's structure, with characteristic losses of the ethyl group, the carboxylate moiety, and chlorine atoms being expected for this compound.
Interactive Table 2: GC-MS Fragmentation Data for this compound
The following table outlines the expected key ions in the mass spectrum of this compound.
| Ion | m/z (Mass-to-Charge Ratio) | Description |
| [M]⁺ | 234/236/238 | Molecular ion peak cluster, showing the isotopic pattern for two chlorine atoms. |
| [M-C₂H₅]⁺ | 205/207/209 | Loss of the ethyl group. |
| [M-OC₂H₅]⁺ | 189/191/193 | Loss of the ethoxy group. |
| [M-COOC₂H₅]⁺ | 161/163/165 | Loss of the ethyl carboxylate group. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purification and purity assessment of a broad range of compounds, including those that are not amenable to GC analysis. For this compound, reversed-phase HPLC is a common and effective method.
In this technique, the compound is dissolved in a mobile phase and passed through a column packed with a nonpolar stationary phase, such as C18-modified silica. The separation is based on the partitioning of the compound between the polar mobile phase (typically a mixture of acetonitrile (B52724) and water) and the nonpolar stationary phase. The purity of the sample is assessed by monitoring the column eluent with a UV detector, as the pyrimidine ring contains a chromophore that absorbs UV light. A pure sample will ideally exhibit a single, sharp peak in the resulting chromatogram. The area of this peak can be used for quantitative analysis, and by collecting the fraction corresponding to the peak, HPLC can also be employed for preparative purification.
Interactive Table 3: Typical HPLC Parameters for this compound Analysis
The table below provides a set of typical parameters for the HPLC analysis of this compound.
| Parameter | Condition | Purpose |
| Column | C18 (Reversed-Phase) | The nonpolar stationary phase for separating the compound. |
| Mobile Phase | Acetonitrile/Water Gradient | A mixture of polar solvents to elute the compound from the column. |
| Flow Rate | 1.0 mL/min | The rate at which the mobile phase is pumped through the column. |
| Detection | UV at 254 nm | The wavelength at which the compound is detected. |
| Injection Volume | 10 µL | The volume of the sample solution injected onto the column. |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to model the electronic structure of molecules with high accuracy. For Ethyl 2,6-dichloropyrimidine-4-carboxylate, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can elucidate the distribution of electrons and predict sites of chemical reactivity. materialsciencejournal.org These studies are fundamental to understanding the molecule's behavior in chemical reactions.
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. researchgate.net
A smaller energy gap suggests that less energy is required to excite an electron, correlating with higher chemical reactivity. researchgate.net For pyrimidine (B1678525) derivatives, the HOMO is typically distributed over the pyrimidine ring and substituents, while the LUMO is also centered on the electron-deficient ring system. In this compound, the electron-withdrawing chlorine atoms and the carboxylate group are expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. DFT calculations provide quantitative values for these orbitals, allowing for a precise assessment of reactivity. materialsciencejournal.org
Table 1: Representative Frontier Molecular Orbital Data for a Related Heterocyclic Carboxylate (Note: This data is illustrative for a related compound, as specific values for this compound are not publicly available. The principles described apply directly.)
| Parameter | Energy (eV) | Significance |
| EHOMO | -6.8 eV | Indicates electron-donating capability. |
| ELUMO | -2.1 eV | Indicates electron-accepting capability. |
| Energy Gap (ΔE) | 4.7 eV | Correlates with chemical reactivity and stability. |
This interactive table is based on representative data for heterocyclic compounds studied with DFT. materialsciencejournal.org
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is an invaluable tool for predicting how a molecule will interact with other species. The map uses a color scale where red indicates regions of high electron density (negative potential), typically associated with lone pairs on electronegative atoms, and blue indicates regions of low electron density (positive potential), associated with acidic protons or electron-deficient centers. nih.gov
For this compound, an MEP map would show:
Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the ethyl carboxylate group. These are the primary sites for electrophilic attack and hydrogen bond acceptance. nih.gov
Positive Potential (Blue): Expected near the hydrogen atoms of the ethyl group and, most significantly, on the carbon atoms attached to the chlorine atoms (C2 and C6). The strong electron-withdrawing nature of the chlorine atoms and the ring nitrogens makes these positions highly electrophilic and thus susceptible to nucleophilic substitution.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While DFT provides insights into a static molecular structure, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of the conformational landscape and how the molecule interacts with its environment (e.g., solvent or a biological receptor). nih.govrjeid.com
For this compound, MD simulations can:
Explore Conformational Flexibility: Analyze the rotation around the single bond connecting the ethyl carboxylate group to the pyrimidine ring. This helps identify the most stable (lowest energy) conformations and the energy barriers between them.
Study Intermolecular Interactions: Simulate the molecule in a solvent to understand its solvation shell and solubility characteristics. In the context of drug design, MD simulations are crucial for studying the binding stability of the molecule within a target protein's active site, calculating interaction energies, and observing the dynamics of key hydrogen bonds or other non-covalent interactions. malariaworld.orgresearchgate.net The stability of such a complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand over the simulation time. rjeid.com
Prediction of Reaction Pathways and Mechanistic Insights
Computational chemistry, particularly DFT, is a powerful tool for predicting the feasibility and mechanism of chemical reactions. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed.
For this compound, a key reaction of interest is the nucleophilic aromatic substitution (SNAr) at the C2 and C6 positions, where the chlorine atoms act as leaving groups. Theoretical investigations can:
Identify Reactive Sites: Confirm that the C2 and C6 positions are the most electrophilic and therefore the most likely sites for nucleophilic attack.
Calculate Activation Energies: Determine the energy barrier for the formation of the Meisenheimer complex (the intermediate in an SNAr reaction) and for the subsequent departure of the chloride ion. This allows chemists to predict which nucleophiles will react efficiently and under what conditions.
Compare Reactivity: Model the substitution with different nucleophiles (e.g., amines, thiols) to predict which reactions will be more favorable. For instance, calculations can show whether substitution is likely to occur at one or both chlorine atoms.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Derivatives (focused on chemical design principles)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchpublish.com The goal is to create a predictive model that can guide the design of new, more potent derivatives. nih.govtandfonline.com
For a scaffold like this compound, a QSAR study involves:
Data Set Compilation: A series of derivatives is synthesized where specific parts of the molecule are varied (e.g., replacing the chlorine atoms, modifying the ethyl ester). The biological activity (e.g., IC50 value against an enzyme) of each compound is measured. tandfonline.com
Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can include constitutional, topological, geometric (3D), and quantum chemical parameters (e.g., partial charges, dipole moment, HOMO/LUMO energies). researchpublish.com
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build an equation that correlates a subset of the descriptors with the observed biological activity. nih.gov
Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation sets. mdpi.com
The resulting QSAR model provides crucial chemical design principles. For example, the model might reveal that increasing the steric bulk at the C2 position is detrimental to activity, while placing a hydrogen bond donor at the C6 position enhances it. Such insights allow chemists to focus their synthetic efforts on derivatives that have a high predicted activity, saving time and resources. mdpi.comresearchgate.net
Applications and Research Utility As a Synthetic Building Block
Role as an Intermediate in Pharmaceutical Research and Development
The pyrimidine (B1678525) scaffold is a common feature in many biologically active molecules, and Ethyl 2,6-dichloropyrimidine-4-carboxylate provides a convenient starting point for the synthesis of novel pharmaceutical agents.
The dichloropyrimidine core of this compound is a key component in the synthesis of various pyrimidine-based ligands and biologically active molecules. The chlorine atoms can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alcohols, to introduce diverse functional groups. This versatility allows for the creation of large libraries of compounds for screening in drug discovery programs. For instance, derivatives of pyrimidine-5-carboxylic acid, which can be accessed from precursors like this compound, have been investigated for their potential antiviral and antihypertensive activities. nih.gov
The design of enzyme inhibitors and receptor ligands often relies on the strategic placement of functional groups on a core scaffold to achieve specific interactions with the target protein. This compound serves as a valuable scaffold in this context. The differential reactivity of the chlorine atoms at the C2 and C6 positions allows for a stepwise and controlled introduction of various substituents. This methodological approach enables the systematic exploration of the structure-activity relationship (SAR) of the synthesized compounds. By modifying the substituents at these positions, researchers can fine-tune the electronic and steric properties of the molecule to optimize its binding affinity and selectivity for a particular enzyme or receptor. While direct studies on this compound are not extensively documented in this specific context, the general principles of using dichloropyrimidine scaffolds for developing kinase inhibitors and other targeted therapies are well-established in medicinal chemistry.
Utilization in Agrochemical Research for the Synthesis of Herbicides and Fungicides
Applications in Material Science: Synthesis of Specialized Polymers and Coatings
While the primary application of this compound lies in the life sciences, its reactive nature also presents opportunities in material science. The difunctional nature of the molecule, with two reactive chlorine atoms, allows it to act as a cross-linking agent or as a monomer in the synthesis of specialized polymers. The incorporation of the pyrimidine ring into a polymer backbone can introduce unique properties such as thermal stability, flame retardancy, and specific recognition capabilities. However, research in this area appears to be limited, and specific examples of polymers or coatings derived from this compound are not widely reported.
Employment in Analytical Chemistry as a Reference Standard and Reagent for Method Development
In analytical chemistry, well-characterized compounds are essential for method development, validation, and as reference standards. This compound, with its defined structure and properties, can serve as a reference standard in chromatographic and spectroscopic analyses. Its availability from commercial suppliers facilitates its use in quality control and research laboratories. chemshuttle.com Furthermore, its reactivity can be utilized in the development of new analytical methods, for example, as a derivatizing agent to enhance the detection of certain analytes. However, specific applications of this compound as a certified reference material or as a key reagent in a widely adopted analytical method are not extensively documented.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2,6-dichloropyrimidine-4-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is commonly synthesized via nucleophilic aromatic substitution (SNAr) reactions. For example, mthis compound (a structural analog) reacts with amines or alcohols under basic conditions (e.g., NaH or K₂CO₃ in DMF) to replace chlorine atoms . Ethyl esters can be obtained by substituting the methyl group via transesterification.
- Optimization : Yield improvements (typically 60–85%) depend on controlling temperature (60–100°C), solvent polarity, and stoichiometry. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Techniques :
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., ethyl ester protons at δ 1.3–1.4 ppm and carbonyl carbons at δ 160–165 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 237.06) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., pyrimidine ring puckering parameters via SHELXL refinement) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insights : The 2,6-dichloro substituents create electron-deficient pyrimidine rings, favoring SNAr at the 4-position. Steric hindrance from the ethyl ester slows substitution at the 2- and 6-positions unless activated by strong nucleophiles (e.g., Grignard reagents) .
- Case Study : In PROTAC synthesis, the 4-chloro group is selectively replaced with aminopyrazoles under mild conditions (50°C, DMF), while the ester remains intact .
Q. What computational strategies can predict the conformational stability of this compound?
- Methods :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze ring puckering (Cremer-Pople parameters) and electrostatic potential maps .
- MD Simulations : Assess solvent effects (e.g., DCM vs. DMSO) on rotational barriers of the ethyl ester group .
Q. How can researchers resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Example : X-ray data may show a planar pyrimidine ring, while NMR suggests slight puckering due to dynamic averaging.
- Resolution : Use variable-temperature NMR to detect ring-flipping barriers or compare with DFT-optimized structures .
Methodological Recommendations
- Contradiction Analysis : If synthetic yields vary (e.g., 65% vs. 78%), compare solvent basicity, chloride leaving group activation, or purification protocols .
- Biological Applications : Assess degradation efficiency in cell lines (e.g., A375 melanoma) via Western blot for target proteins like Chk1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
